molecular formula C10H17NO2 B13300587 2-(5-Methylmorpholin-3-yl)cyclopentan-1-one

2-(5-Methylmorpholin-3-yl)cyclopentan-1-one

Cat. No.: B13300587
M. Wt: 183.25 g/mol
InChI Key: DYLXOFWCLHBMOE-UHFFFAOYSA-N
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Description

2-(5-Methylmorpholin-3-yl)cyclopentan-1-one ( 1602122-39-3) is a chemical compound with the molecular formula C 10 H 17 NO 2 and a molecular weight of 183.25 g/mol . It is offered as a high-purity building block for research and development applications in medicinal chemistry and organic synthesis. This molecule features a cyclopentanone ring linked to a 5-methylmorpholine moiety, a structural motif of significant interest in drug discovery. The morpholine ring is a common pharmacophore found in bioactive molecules targeting the central nervous system, and cyclopentanone derivatives serve as versatile intermediates for constructing more complex molecular architectures . Compounds with similar hybrid structures, combining alicyclic rings like cyclopentane with heterocycles, have been investigated for their potential biological activities and their utility in the synthesis of peptidomimetics . Researchers may find this compound valuable as a key synthetic intermediate for developing novel therapeutic candidates or as a scaffold for creating chemical libraries. The product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(5-methylmorpholin-3-yl)cyclopentan-1-one

InChI

InChI=1S/C10H17NO2/c1-7-5-13-6-9(11-7)8-3-2-4-10(8)12/h7-9,11H,2-6H2,1H3

InChI Key

DYLXOFWCLHBMOE-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C2CCCC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Methylmorpholin-3-yl)cyclopentan-1-one involves several steps. One common method includes the reaction of cyclopentanone with morpholine in the presence of a methylating agent. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-(5-Methylmorpholin-3-yl)cyclopentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Methylmorpholin-3-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Substituents influence reactivity and yield. For example, indole derivatives synthesized via LiHMDS or LDA exhibit moderate yields (39–55%) .

Pharmacological Activities

Compound Name Biological Activity Mechanism/Target Reference
A2K10 Anti-Alzheimer’s, antiepileptic Binds α7 nicotinic acetylcholine receptors
PGV-1 Anticancer (metastatic breast cancer) Inhibits nuclear p65 and MMP-2/9 expression
(E)-2-((1H-Indol-2-yl)methylene)cyclopentan-1-one Anti-tubercular MIC: 50 µg/mL
2-Heptylidene cyclopentan-1-one Fragrance ingredient Regulated by IFRA for safe use in cosmetics

Key Observations :

  • Benzylidene and indole substituents correlate with anticancer and antimicrobial activities due to interactions with cellular targets like HER2 or bacterial enzymes .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų)
2-(3-Fluoropropyl)cyclopentan-1-one C₈H₁₃FO 144.19 N/A N/A
2-(2-Oxopentyl)cyclopentan-1-one C₁₀H₁₆O₂ 168.23 2.11 34.14
A2K10 C₁₃H₁₄O₂ 202.25 N/A N/A

Key Observations :

  • LogP values (e.g., 2.11 for 2-(2-oxopentyl)cyclopentan-1-one) suggest moderate lipophilicity, which may influence bioavailability .
  • The morpholine group in the target compound likely increases polarity (higher PSA), improving aqueous solubility compared to alkyl-substituted analogs.

Key Observations :

  • Morpholine derivatives are generally considered low-toxicity, but specific safety data for the target compound are lacking.
  • Fragrance-related cyclopentanones are subject to strict regulatory limits due to sensitization risks .

Biological Activity

2-(5-Methylmorpholin-3-yl)cyclopentan-1-one is a cyclic ketone derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This compound is being explored for its potential biological activities, including interactions with biomolecules and therapeutic applications.

The molecular formula of this compound is C9H15NOC_9H_{15}NO. Its structure features a cyclopentanone ring substituted with a 5-methylmorpholine moiety, which contributes to its biological activity. The specific arrangement of atoms allows for potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand that can bind to specific receptors or enzymes. This binding can modulate the activity of these targets, influencing various biochemical pathways. While the precise mechanisms are still under investigation, initial studies suggest involvement in neuroprotective and anti-inflammatory processes .

Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties. It has been shown to promote neurite outgrowth in neuronal cell lines, suggesting its potential as a neurotrophic agent. For instance, compounds structurally similar to this compound have demonstrated significant effects on nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α in activated microglial cells. This inhibition suggests a mechanism through which the compound may exert protective effects against neuroinflammation .

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of derivatives related to this compound. These investigations often include structure-activity relationship (SAR) analyses to identify key features that enhance biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectivePromotes neurite outgrowth
Anti-inflammatoryInhibits TNF-α production
CytotoxicityAssessed in oxidative stress models

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